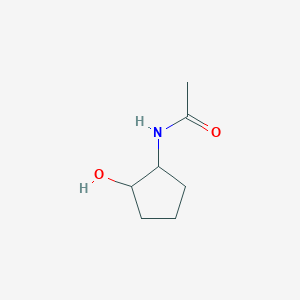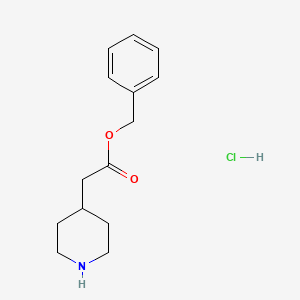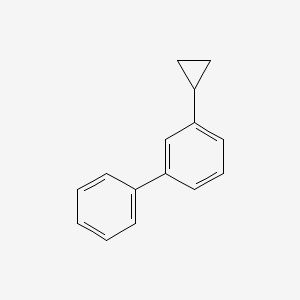
3-Cyclopropylbiphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropylbiphenyl is an organic compound consisting of a biphenyl core with a cyclopropyl group attached to the third carbon of one of the benzene rings
Synthetic Routes and Reaction Conditions:
Biphenyl Synthesis: The synthesis of biphenyl typically involves the Ullmann reaction, where two iodobenzene molecules are coupled in the presence of copper powder and a base.
Cyclopropyl Group Addition: The cyclopropyl group can be introduced through a Friedel-Crafts alkylation reaction, where cyclopropane is reacted with biphenyl in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to achieve industrial-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as hydroxylated biphenyl derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding cyclopropylbiphenyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the biphenyl core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Typical reagents include nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination.
Major Products Formed:
Oxidation: Hydroxylated biphenyl derivatives.
Reduction: Cyclopropylbiphenyl derivatives.
Substitution: Nitro- or bromo-substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropylbiphenyl has various applications in scientific research:
Chemistry: It serves as a building block in organic synthesis and materials science.
Biology: The compound is used in the study of biological systems and interactions with biomolecules.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism by which 3-Cyclopropylbiphenyl exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
3-Cyclopropylbiphenyl is unique due to its cyclopropyl group, which imparts distinct chemical properties compared to other biphenyl derivatives. Similar compounds include:
Biphenyl: The parent compound without any substituents.
3-Phenylbiphenyl: A biphenyl derivative with a phenyl group instead of a cyclopropyl group.
3-Methylbiphenyl: A biphenyl derivative with a methyl group instead of a cyclopropyl group.
Eigenschaften
Molekularformel |
C15H14 |
|---|---|
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
1-cyclopropyl-3-phenylbenzene |
InChI |
InChI=1S/C15H14/c1-2-5-12(6-3-1)14-7-4-8-15(11-14)13-9-10-13/h1-8,11,13H,9-10H2 |
InChI-Schlüssel |
KGZZQIMMUYAYOR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=CC=CC(=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Methoxy-3H-benzo[f]chromen-3-one](/img/structure/B15338030.png)

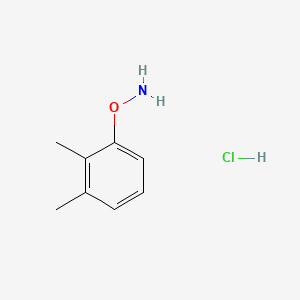
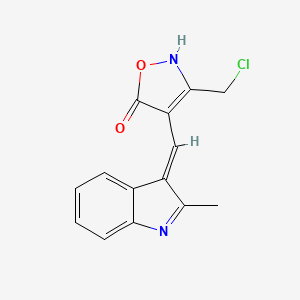

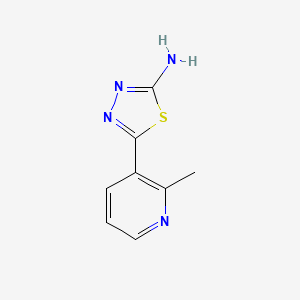
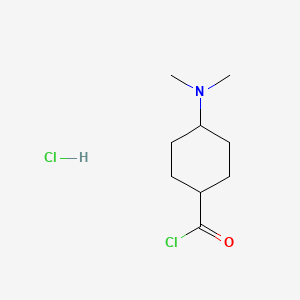


![6-Oxo-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole-7-carboxylic acid](/img/structure/B15338091.png)
![1,2,4-Trimethyl-1,2,3,4-tetrahydro-benzo-[4,5]furo-[3,2-C]pyridin-8-ylamine tartrate](/img/structure/B15338096.png)
